molecular formula C10H17N3O2 B13635000 Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13635000
M. Wt: 211.26 g/mol
InChI Key: QMTMFVLEIFSCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of a pyrazole derivative with a propylamine derivative under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the pyrazole and the propylamine, followed by esterification to form the final product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-pyrazol-1-yl)acetate: A related compound with a similar pyrazole structure but different functional groups.

    2-(1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with distinct chemical properties and applications.

Uniqueness

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(propylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C10H17N3O2/c1-3-5-11-9(10(14)15-2)8-13-7-4-6-12-13/h4,6-7,9,11H,3,5,8H2,1-2H3

InChI Key

QMTMFVLEIFSCQL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=CC=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.